DPP-IV Inhibitory Activity: Complete Inactivation of (2'R,2S,cis)-Saxagliptin (1d) Versus Potent Parent Drug Saxagliptin (1a)
In a direct, head-to-head in vitro comparison against purified human DPP-IV, (2'R,2S,cis)-saxagliptin (stereoisomer 1d) exhibited no detectable inhibitory activity (IC50 = NA, tested across 1–10,000 nM), while the parent drug saxagliptin (1a, (2'S,2S,cis)-configuration) demonstrated potent inhibition with an IC50 of 30.3 nM [1]. This represents a >330-fold difference in potency floor, effectively establishing that the (2'R) configuration at the amino acid α-carbon, combined with the (2S,cis) methanoproline geometry, completely abolishes DPP-IV binding and inhibition [1]. Molecular docking studies attributed this loss to the inability of 1b–1d and 1f–1h to form effective H-bonding interactions with the critical active-site residues Glu205, Glu206, and Arg125 [1].
| Evidence Dimension | DPP-IV half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = NA (no activity at 1–10,000 nM) |
| Comparator Or Baseline | Saxagliptin (1a): IC50 = 30.3 nM |
| Quantified Difference | >330-fold difference (target compound inactive at highest tested concentration of 10,000 nM vs. 1a IC50 of 30.3 nM) |
| Conditions | In vitro enzymatic assay using purified human DPP-IV; concentration range 1–10,000 nM; as reported by Dong et al. (2014) Bioorg Med Chem |
Why This Matters
This confirms that (2'R,2S,cis)-saxagliptin is functionally silent as a DPP-4 inhibitor, making it the appropriate choice as a pharmacologically inert impurity reference standard where residual DPP-4 activity from an alternative impurity standard would confound bioanalytical or stability-indicating assays.
- [1] Dong J, Gong Y, Liu J, Chen X, Wen X, Sun H. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorg Med Chem. 2014;22(4):1383-1393. doi:10.1016/j.bmc.2013.12.061 View Source
